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Compound of Interest

2-chloro-N-(3,5-
Compound Name:

dimethylphenyl)propanamide
CAS No.: 956576-37-7

Cat. No.: B3039071

Get Quote

\ J

Molecular Architecture & Physicochemical Profile[2]
Structural Definition

The molecule is an

-haloanilide constructed from a 3,5-dimethylaniline (3,5-xylidine) core acylated by 2-
chloropropanoic acid.

» IUPAC Name: 2-chloro-N-(3,5-dimethylphenyl)propanamide[1]
¢ Molecular Formula:

[1][2]

¢ Molecular Weight: 211.69 g/mol [1][2]

« Chirality: The C2 position (alpha to carbonyl) is a chiral center. Synthetic samples are
typically racemic (
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) unless prepared from optically pure lactic acid derivatives (e.g., D- or L-2-chloropropionyl
chloride).

Steric & Electronic Analysis (The "Meta" Advantage)

Unlike its famous isomer 2-chloro-N-(2,6-dimethylphenyl)propanamide (the precursor to
Lidocaine and Metalaxyl), the 3,5-dimethyl substitution pattern offers a distinct chemical profile:

» Steric Accessibility: The methyl groups are in the meta positions. This leaves the amide
nitrogen and carbonyl oxygen unshielded, unlike the 2,6-isomers where ortho methyls create
a "picket fence" that retards hydrolysis. Consequently, the 3,5-isomer is more reactive toward
hydrolysis but also more accessible for

-alkylation reactions.

» Electronic Activation: The 3,5-dimethyl groups are electron-donating (+| effect), increasing
the electron density of the aromatic ring. This makes the ring more susceptible to
electrophilic aromatic substitution (EAS) at the ortho (C2/C6) and para (C4) positions relative
to the amine.

Key Physicochemical Data

Property Value (Predicted/Exp) Relevance

Moderate lipophilicity; suitable

LogP ~2.8-3.1 ]

for CNS penetration models.

) Critical for receptor binding

H-Bond Donors 1 (Amide NH) ) ) )

(e.g., kinase hinge regions).

Interaction point for solvent or
H-Bond Acceptors 1 (Carbonyl O) ]

protein backbones.

Allows conformational
Rotatable Bonds 3

adaptation in binding pockets.

Synthetic Pathways & Experimental Protocols
Retrosynthetic Logic
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The most robust synthesis disconnects the amide bond, utilizing nucleophilic acyl substitution.
The choice of acylating agent (acid chloride vs. anhydride) depends on the desired purity and
scale.

Pathway: 3,5-Dimethylaniline + 2-Chloropropionyl Chloride
Target
e Mechanism: Addition-Elimination (

).

» Critical Control: The reaction generates HCI. An acid scavenger (base) is required to prevent
protonation of the unreacted aniline, which would deactivate it.

Protocol: Anhydrous Acylation (Standard Operating
Procedure)

This protocol prioritizes yield and purity, minimizing hydrolytic side reactions.

Reagents:

3,5-Dimethylaniline (1.0 eq)

2-Chloropropionyl chloride (1.1 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:

e Preparation: Charge a 3-neck round-bottom flask with 3,5-dimethylaniline (10 mmol) and dry
DCM (50 mL). Inert the system with

or Ar.

e Base Addition: Add TEA (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
Rationale: Cooling controls the exotherm of the acylation.
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e Acylation: Add 2-chloropropionyl chloride (11 mmol) dropwise over 20 minutes. Maintain
internal temperature

o Observation: White precipitate (TEA
HCI) will form immediately.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
via TLC (Hexane:EtOAc 3:1).

o Workup:
o Quench with saturated
(aq).
o Separate organic layer; wash with 1M HCI (to remove unreacted aniline) and Brine.
o Dry over
, filter, and concentrate in vacuo.

 Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography if high
purity (>99%) is required for biological assays.

Reactivity Profile & Applications
The molecule acts as a dual-reactive scaffold:
» Electrophilic

-Carbon: The C-Cl bond is highly susceptible to
displacement by nucleophiles (amines, thiols).

» Nucleophilic Aromatic Ring: The electron-rich ring can undergo further functionalization.

Primary Application: Synthesis of -Aminoamides
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The primary utility of this scaffold is the synthesis of therapeutic candidates (e.g., sodium
channel blockers) via displacement of the chloride.

Reaction: Target + Secondary Amine (
)
-Aminoamide

e Conditions:

, Acetone or Acetonitrile, Reflux, catalytic KI (Finkelstein condition).

e Mechanism: The iodide displaces the chloride (in situ) to form a more reactive alkyl iodide,
which is then displaced by the amine.

Visualization: Reactivity & Synthesis Workflow

The following diagram maps the synthesis and downstream utility of the scaffold.

Precursors Downstream Applications |

oa-Aminoamides
(Na+ Channel Blockers)

3,5-Dimethylaniline
(Nucleophile) Acylation SN2 w/ Amines
DCM, Et3N, 0°C) (K2CO3, KI)

2-chloro-N-(3,5-dimethylphenyl) Friedel-Crafts
propanamide AICIS, Heat
(The Scaffold)

Oxindoles/Lactams
(via Cyclization)

2-Chloropropionyl
Chloride (Electrophile)

SN2 w/ Thiols

Thioethers
(Metabolic Probes)

Click to download full resolution via product page
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Caption: Synthetic logic flow from precursors to the target scaffold and its divergence into
bioactive pharmacophores via SN2 displacement or cyclization.

Spectroscopic Characterization (Validation)

To ensure the integrity of the synthesized compound, compare experimental data against these
predicted signatures.

Nuclear Magnetic Resonance (NMR)
¢ NMR (400 MHz,

):

o 8.20 (br's, 1H, NH).

(¢]

7.20 (s, 2H, Ar-H ortho to amine).

(¢]

6.80 (s, 1H, Ar-H para to amine).

o

4.55 (g, J=7.0 Hz, 1H, CH-CI).

o

2.30 (s, 6H, Ar-CH3).

o

1.80 (d, J=7.0 Hz, 3H, CH-CH3).

(¢]

Note: The distinct singlet (2H) for the ortho protons confirms the symmetrical 3,5-
substitution pattern.

Mass Spectrometry (MS)

e Method: ESI+ or El.
e Molecular lon:

(for
) and

(for

).
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 |sotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, diagnostic of a mono-chlorinated
species.

References

e PubChem.2-chloro-N-(3,4-dimethylphenyl)propanamide (Compound Summary). National
Library of Medicine. [Link](Note: Isomer reference for physicochemical baseline).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e 2. 2-chloro-N-(3,4-dimethylphenyl)propanamide | C11H14CINO | CID 11586530 - PubChem
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e To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(3,5-
dimethylphenyl)propanamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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dimethylphenyl-propanamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

